7-Bromo-2-chloroquinoline-3-carbaldehyde

Catalog No.
S692609
CAS No.
136812-31-2
M.F
C10H5BrClNO
M. Wt
270.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-chloroquinoline-3-carbaldehyde

CAS Number

136812-31-2

Product Name

7-Bromo-2-chloroquinoline-3-carbaldehyde

IUPAC Name

7-bromo-2-chloroquinoline-3-carbaldehyde

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

InChI

InChI=1S/C10H5BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H

InChI Key

OUKVZDXSWJHLNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br

7-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on the quinoline ring. Its chemical formula is C10H5BrClNOC_{10}H_{5}BrClNO, and it has a molecular weight of approximately 270.51 g/mol. The compound features a carbaldehyde group, which contributes to its reactivity and potential biological activity. The structure can be represented as follows:

text
Cl | / \ | | Br C=O \ | \ | N-C | | C-C

This compound belongs to the class of chlorinated quinolines, which have garnered interest due to their diverse biological activities and applications in medicinal chemistry.

, including:

  • Addition Reactions: The aldehyde group can undergo nucleophilic addition, forming alcohols or other derivatives.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.
  • Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or related compounds .

The reactivity of the bromine and chlorine substituents makes this compound a versatile intermediate in organic synthesis.

Research indicates that 7-bromo-2-chloroquinoline-3-carbaldehyde exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the quinoline moiety is often linked to enhanced activity against Mycobacterium tuberculosis and other resistant strains .

Studies have shown that derivatives of chlorinated quinolines can inhibit specific enzymes involved in bacterial resistance, making them potential candidates for new antibiotic therapies .

Several methods have been employed for synthesizing 7-bromo-2-chloroquinoline-3-carbaldehyde:

  • Starting from 2-Chloroquinoline: Bromination followed by formylation using reagents like paraformaldehyde.
  • One-Pot Synthesis: Utilizing multi-component reactions where all reactants are combined in a single reaction vessel to yield the desired product efficiently.
  • Reduction of Precursors: Starting from related quinoline derivatives, followed by selective bromination and chlorination under controlled conditions .

These methods highlight the compound's synthetic flexibility and adaptability in laboratory settings.

7-Bromo-2-chloroquinoline-3-carbaldehyde finds applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds, particularly those targeting infectious diseases.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.
  • Agricultural Chemistry: Exploration as a pesticide or herbicide candidate due to its biological activity against certain pests .

Interaction studies involving 7-bromo-2-chloroquinoline-3-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: Testing the compound's efficacy against bacterial cultures or cancer cell lines to evaluate its therapeutic potential.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .

Several compounds share structural similarities with 7-bromo-2-chloroquinoline-3-carbaldehyde, including:

Compound NameSimilarityKey Features
6-Bromo-2-chloroquinoline-3-carbaldehyde0.98Similar substitution pattern; different position of bromine.
6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde0.97Methyl group addition alters biological activity profile.
5-Bromo-2-chloro-1H-indole-3-carbaldehyde0.93Indole ring offers different reactivity compared to quinolines.
7-Bromo-3-chloroisoquinoline-4-carbaldehyde0.93Isoquinoline structure may affect pharmacokinetics.
6-Bromo-2-chloro-1H-indole-3-carbaldehyde0.92Indole derivative with potential distinct biological properties.

These compounds highlight the uniqueness of 7-bromo-2-chloroquinoline-3-carbaldehyde within its chemical class, particularly regarding its specific halogenation pattern and resultant biological activities .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

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